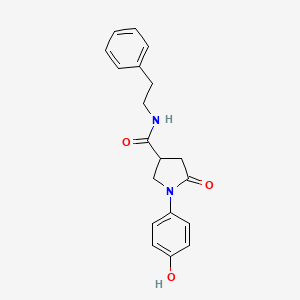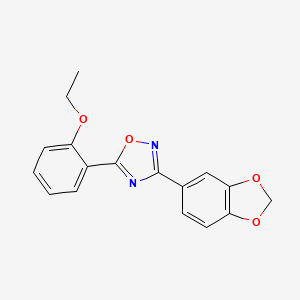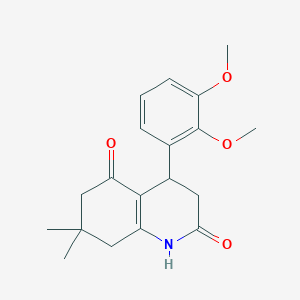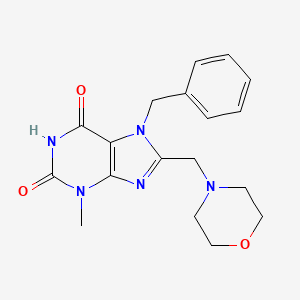![molecular formula C16H11ClN2O4 B4413540 3-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4413540.png)
3-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole, also known as BDDO, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDDO is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole involves the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, inflammation, and oxidative stress. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has also been shown to inhibit the activation of Akt, a serine/threonine kinase that regulates cell survival and proliferation. In addition, this compound has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties by inhibiting the production of pro-inflammatory cytokines and ROS. This compound has also been shown to exhibit neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent biological activity at low concentrations. This compound is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, this compound has some limitations for use in lab experiments. The compound has poor solubility in water, which can limit its bioavailability and make it difficult to administer in animal studies. In addition, this compound has not been extensively studied for its toxicity or pharmacokinetics, which may limit its potential for use in clinical applications.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole. One direction is to investigate the potential of this compound as a therapeutic agent for cancer, inflammatory diseases, and neurological disorders. Another direction is to study the pharmacokinetics and toxicity of this compound in animal models and humans. In addition, future research could focus on the development of novel synthetic methods for this compound and its derivatives, as well as the identification of new targets and signaling pathways that are modulated by this compound. Overall, this compound is a promising compound that has the potential to advance our understanding of various biological processes and to lead to the development of new therapies for human diseases.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c17-11-3-1-2-4-12(11)20-8-15-18-16(19-23-15)10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGWPRSEGXMRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4413459.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4413460.png)
![1-(3-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4413464.png)
![1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4413476.png)
![1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4413482.png)



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4413512.png)
![4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4413517.png)

![N-ethyl-2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxooctahydro-1(2H)-quinoxalinecarboxamide](/img/structure/B4413530.png)
![ethyl [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4413532.png)
![5-[(4-fluorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4413545.png)